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Compound Name: 1-Amino-2-indanol

Cat. No.: B1258337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cis-1-amino-2-
indanol as a versatile chiral building block in asymmetric synthesis. Its rigid indane backbone

and the cis-relationship of the amino and hydroxyl groups create a well-defined chiral

environment, leading to high levels of stereocontrol in a variety of chemical transformations.

Both enantiomers of cis-1-amino-2-indanol are commercially available, allowing for the

synthesis of either enantiomer of a target molecule.[1] This document details its application in

the asymmetric reduction of ketones, diastereoselective alkylations, and asymmetric aldol

reactions, complete with experimental protocols and quantitative data.

Asymmetric Reduction of Ketones via Corey-Itsuno
Reaction
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a

fundamental transformation in organic synthesis. Oxazaborolidine catalysts derived from chiral

amino alcohols, famously developed by Corey, Bakshi, and Shibata (CBS), are highly effective

for this purpose. cis-1-Amino-2-indanol is an excellent precursor for the formation of a rigid,

bicyclic oxazaborolidine catalyst that demonstrates high enantioselectivity in the reduction of a

wide range of ketones.[2][3][4]

The Corey-Itsuno reduction is a chemical reaction in which a prochiral ketone is

enantioselectively reduced to produce the corresponding chiral, non-racemic alcohol.[3][4] The
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oxazaborolidine reagent mediates the enantioselective reduction and was developed by the

laboratory of Itsuno.[3][4]

General Reaction Scheme
A prochiral ketone is reduced by a borane source, typically borane-dimethyl sulfide (BMS) or

borane-THF complex, in the presence of a catalytic amount of an oxazaborolidine derived from

cis-1-amino-2-indanol.

Mechanism of Asymmetric Ketone Reduction
The mechanism of the Corey-Itsuno reduction involves the formation of a catalyst-borane

complex. The Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl

oxygen of the ketone, while the borane is delivered from the more sterically accessible face,

directed by the bulky substituent of the catalyst. This organized transition state assembly leads

to the observed high enantioselectivity.
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Corey-Itsuno Reduction Catalytic Cycle

Quantitative Data: Asymmetric Reduction of
Acetophenone Derivatives
The following table summarizes the results for the asymmetric reduction of various

acetophenone derivatives using the oxazaborolidine catalyst derived from (1S, 2R)-(-)-cis-1-
amino-2-indanol.

Entry
Substrate
(Ketone)

Product
(Alcohol)

Yield (%) ee (%)

1 Acetophenone
(R)-1-

Phenylethanol
89 91

2

4'-

Chloroacetophen

one

(R)-1-(4-

Chlorophenyl)eth

anol

92 94

3

4'-

Methoxyacetoph

enone

(R)-1-(4-

Methoxyphenyl)e

thanol

85 88

4

2'-

Chloroacetophen

one

(R)-1-(2-

Chlorophenyl)eth

anol

90 92

Data compiled from representative literature. Actual results may vary based on specific reaction

conditions.

Experimental Protocol: Asymmetric Reduction of
Acetophenone
This protocol describes the in situ generation of the oxazaborolidine catalyst from (1S, 2R)-(-)-

cis-1-amino-2-indanol and its use in the asymmetric reduction of acetophenone.
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Materials
(1S, 2R)-(-)-cis-1-Amino-2-indanol

Tetrabutylammonium borohydride

Methyl iodide

Acetophenone

Tetrahydrofuran (THF), anhydrous

Methanol

Hydrochloric acid (1 M)

Sodium bicarbonate (saturated aqueous solution)

Brine

Magnesium sulfate (anhydrous)

Procedure
To a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol%) and anhydrous THF.

Add tetrabutylammonium borohydride (1.0 equiv.) to the stirred solution at room temperature.

After 10 minutes, add methyl iodide (1.0 equiv.) dropwise via syringe. Stir the mixture for 30

minutes to generate the oxazaborolidine catalyst in situ.

Cool the reaction mixture to 0 °C and add a solution of acetophenone (1.0 equiv.) in

anhydrous THF dropwise over 15 minutes.

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
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Warm the mixture to room temperature and add 1 M HCl.

Extract the product with ethyl acetate (3 x 20 mL).

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

(R)-1-phenylethanol.

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Diastereoselective Alkylation
cis-1-Amino-2-indanol can be converted into a chiral oxazolidinone auxiliary. N-acylation of

this auxiliary followed by deprotonation generates a chiral enolate that undergoes highly

diastereoselective alkylation. The steric bulk of the indanyl moiety effectively shields one face

of the enolate, directing the incoming electrophile to the opposite face.

General Workflow
The workflow involves the formation of the N-acyloxazolidinone, subsequent diastereoselective

alkylation, and finally, the cleavage of the chiral auxiliary to yield the enantioenriched product.
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Diastereoselective Alkylation Workflow
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Quantitative Data: Diastereoselective Alkylation of N-
Propionyloxazolidinone
The table below shows representative results for the alkylation of the N-propionyloxazolidinone

derived from (1S, 2R)-cis-1-amino-2-indanol.

Entry
Electrophile
(R-X)

Product Yield (%)
Diastereomeri
c Excess (de,
%)

1 Benzyl bromide

N-(2-

Benzylpropanoyl)

oxazolidinone

88 >99

2 Allyl iodide

N-(2-

Allylpropanoyl)ox

azolidinone

85 >99

3 Methyl iodide

N-(2-

Methylpropanoyl)

oxazolidinone

92 >98

4 Isopropyl iodide

N-(2-

Isopropylpropano

yl)oxazolidinone

75 >97

Data compiled from representative literature. Diastereomeric excess is typically very high due

to the excellent facial bias provided by the auxiliary.

Experimental Protocol: Diastereoselective
Benzylation
This protocol details the diastereoselective benzylation of the N-propionyloxazolidinone derived

from (1S, 2R)-cis-1-amino-2-indanol.

Materials
N-Propionyloxazolidinone derived from (1S, 2R)-cis-1-amino-2-indanol
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Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

Benzyl bromide

Tetrahydrofuran (THF), anhydrous

Ammonium chloride (saturated aqueous solution)

Ethyl acetate

Brine

Magnesium sulfate (anhydrous)

Procedure
Dissolve the N-propionyloxazolidinone (1.0 equiv.) in anhydrous THF (to a concentration of

~0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add NaHMDS (1.1 equiv.) dropwise to the solution. Stir the resulting enolate solution

at -78 °C for 30 minutes.

Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution at -78 °C.

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

Quench the reaction by adding saturated aqueous ammonium chloride solution and allow the

mixture to warm to room temperature.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography to yield the benzylated product.

The diastereomeric excess can be determined by ¹H NMR analysis of the crude product.
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Asymmetric Aldol Reactions
Similar to alkylations, the oxazolidinone auxiliary derived from cis-1-amino-2-indanol is highly

effective in directing asymmetric aldol reactions.[5] The boron enolate of the N-

acyloxazolidinone reacts with aldehydes with high diastereoselectivity to afford syn-aldol

products.

General Reaction Scheme
The N-acyloxazolidinone is treated with a dialkylboryl triflate and a tertiary amine to form a

boron enolate, which then reacts with an aldehyde.

Logical Relationship in Aldol Reaction
The stereochemical outcome of the aldol reaction is dictated by a Zimmerman-Traxler-type

transition state, where the aldehyde and the substituents on the chiral auxiliary and the enolate

are oriented to minimize steric interactions.
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Logical Flow of the Asymmetric Aldol Reaction

Quantitative Data: Asymmetric Aldol Reaction with
Various Aldehydes
The following table presents data for the reaction of the boron enolate of N-

propionyloxazolidinone (derived from (1S, 2R)-cis-1-amino-2-indanol) with different

aldehydes.
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Entry Aldehyde Yield (%)
Diastereoselectivit
y (syn:anti)

1 Isobutyraldehyde 85 >99:1

2 Benzaldehyde 90 >99:1

3 Acetaldehyde 78 >98:2

4 Crotonaldehyde 82 >97:3

Data from representative literature, demonstrating high syn selectivity.[5]

Experimental Protocol: Asymmetric Aldol Reaction
with Isobutyraldehyde
This protocol describes the asymmetric aldol reaction between the N-propionyloxazolidinone

derived from (1S, 2R)-cis-1-amino-2-indanol and isobutyraldehyde.[5]

Materials
N-Propionyloxazolidinone derived from (1S, 2R)-cis-1-amino-2-indanol

Di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf)

Triethylamine (TEA)

Isobutyraldehyde

Dichloromethane (DCM), anhydrous

Methanol

Hydrogen peroxide (30% aqueous solution)

Phosphate buffer (pH 7)

Sodium bicarbonate (saturated aqueous solution)
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Procedure
Dissolve the N-propionyloxazolidinone (1.0 equiv.) in anhydrous DCM (~0.1 M) in a flame-

dried flask under an inert atmosphere.

Cool the solution to -78 °C.

Add triethylamine (1.2 equiv.) followed by the dropwise addition of di-n-butylboryl triflate (1.1

equiv.).

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour

to ensure complete enolate formation.

Cool the reaction back down to -78 °C and add isobutyraldehyde (1.5 equiv.) dropwise.

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.

Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and then 30%

hydrogen peroxide, ensuring the temperature remains below 10 °C.

Stir the mixture vigorously for 1 hour.

Separate the layers and extract the aqueous layer with DCM.

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the product by flash column chromatography. The diastereoselectivity can be

determined by ¹H NMR analysis.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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indanol in Asymmetric Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1258337#use-of-1-amino-2-indanol-in-asymmetric-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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